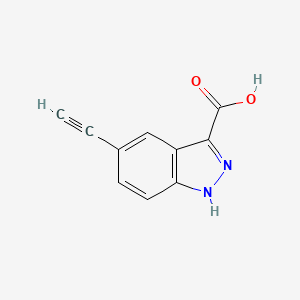

5-Ethynyl-1H-indazole-3-carboxylic acid

Description

5-Ethynyl-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with an ethynyl group at the 5-position and a carboxylic acid group at the 3-position. The ethynyl group (‑C≡CH) imparts unique electronic and steric properties, distinguishing it from other indazole derivatives.

Properties

Molecular Formula |

C10H6N2O2 |

|---|---|

Molecular Weight |

186.17 g/mol |

IUPAC Name |

5-ethynyl-1H-indazole-3-carboxylic acid |

InChI |

InChI=1S/C10H6N2O2/c1-2-6-3-4-8-7(5-6)9(10(13)14)12-11-8/h1,3-5H,(H,11,12)(H,13,14) |

InChI Key |

SMYHQVOXKJJZAB-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC2=C(C=C1)NN=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Diazotization-Based Cyclization

A prominent method for synthesizing indazole-3-carboxylic acid derivatives, including ethynyl-substituted analogs, involves diazotization reactions of ortho-aminobenzacetamides or ortho-aminobenzacetates. This approach proceeds via formation of diazonium salts as key intermediates, which then cyclize to form the indazole core with the carboxylic acid at position 3. The ethynyl group can be introduced either before or after cyclization depending on substrate design.

- Reaction conditions are mild, often performed at ambient temperature.

- High yields and broad substrate scope have been reported.

- This method offers operational simplicity and rapid reaction rates.

Ethynylation of Indazole-3-carboxylic Acid

Direct ethynylation of 1H-indazole-3-carboxylic acid or its derivatives is another route. This typically involves:

- Starting with 3-methyl-1H-indazole or indazole-3-carboxylic acid.

- Reaction with ethynylating agents such as ethynyl bromide or ethynyl metal reagents in the presence of bases like potassium carbonate.

- Use of inert organic solvents (e.g., dimethylformamide, dichloromethane).

- Controlled temperature ranges (room temperature to reflux) to optimize yield and selectivity.

A reliable industrially relevant synthesis of indazole-3-carboxylic acid derivatives (which can be adapted for 5-ethynyl substitution) involves the following steps:

| Step | Description | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | Hydrolysis or initial formation of indazole-3-carboxylic acid | Aqueous medium or water-alcohol mixture (MeOH, EtOH, 2-propanol) | 20–30°C (preferably 25–30°C) | ~1 hour | Mild conditions, aqueous environment |

| 2 | Organic phase reaction (e.g., coupling or substitution) | Inert organic solvent (dichloromethane preferred) | ~40°C | ~2 hours | Ensures selective reaction |

| 3 | Reflux in inert organic solvent | Dichloromethane | Reflux (~40°C boiling point) | ~1 hour | Promotes completion of reaction |

| 4 | Acidic aqueous treatment (precipitation or purification) | Aqueous acetic acid + hydrochloric acid | 90±5°C | ~1 hour | Isolates product as solid or solution |

- Intermediate products can be isolated as wet cake solids or as solutions via extractive workup.

- Quenching is typically done by adding water.

- The final product is purified by filtration, washing with dichloromethane, and drying under vacuum.

For derivatives involving amide linkages at the 3-carboxylic acid position, coupling reactions are performed using coupling reagents such as HBTU in the presence of non-nucleophilic bases like diisopropylethylamine in solvents like dimethylformamide.

- The reaction mixture is stirred at room temperature overnight, sometimes followed by heating at 45°C for extended times (up to 10 h).

- After reaction completion, solvents are removed and the product is purified by filtration and washing with dichloromethane.

- The diazotization approach relies on the formation of diazonium intermediates, which cyclize to form the indazole ring system with the carboxylic acid at the 3-position.

- Ethynylation reactions require careful control to avoid side reactions such as polymerization or over-alkylation.

- Use of inert solvents and non-nucleophilic bases minimizes side reactions.

- Reaction temperatures are optimized to balance reaction rate and product stability.

The preparation of 5-Ethynyl-1H-indazole-3-carboxylic acid involves sophisticated synthetic techniques combining diazotization cyclization and selective ethynylation strategies. Industrially viable routes employ controlled reaction conditions with inert solvents and bases, enabling high purity and yield. The diazotization method offers a mild and efficient path to the indazole-3-carboxylic acid core, which can then be functionalized with ethynyl groups through nucleophilic substitution or coupling reactions. Optimization of reaction parameters and purification steps is critical for obtaining the target compound in high yield and quality.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 5-carboxy-1H-indazole-3-carboxylic acid or 5-formyl-1H-indazole-3-carboxylic acid.

Reduction: Formation of 5-ethynyl-1H-indazole-3-methanol.

Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Ethynyl-1H-indazole-3-carboxylic acid serves as a crucial intermediate in the synthesis of various biologically active compounds. Its derivatives have been explored for their potential as pharmaceuticals targeting different diseases.

1.1. Neurological Disorders

Research has indicated that derivatives of 5-Ethynyl-1H-indazole-3-carboxylic acid can act as agonists or partial agonists of nicotinic acetylcholine receptors, particularly the α7 subtype. These compounds are being investigated for their therapeutic potential in treating conditions such as:

- Alzheimer's Disease : Compounds derived from this indazole structure have shown promise in modulating cholinergic activity, which is often disrupted in Alzheimer's patients .

- Schizophrenia : The ability to influence nicotinic receptors may also provide benefits in managing symptoms associated with schizophrenia .

Antitumor Activity

The compound has demonstrated significant antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent.

2.1. Mechanism of Action

Research has shown that 5-Ethynyl-1H-indazole-3-carboxylic acid derivatives can inhibit tumor cell proliferation through multiple mechanisms:

- Cell Cycle Arrest : Certain derivatives have been found to induce G0/G1 phase arrest in cancer cells, thereby inhibiting their growth .

- Apoptosis Induction : Studies indicate that these compounds can trigger apoptotic pathways, leading to programmed cell death in tumor cells .

2.2. Case Studies

A study evaluated the anticancer effects of various indazole derivatives on human cancer cell lines, including Hep-G2 and K562. The results showed varying degrees of efficacy:

- Hep-G2 Cells : Some derivatives exhibited IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-Fu), indicating strong antitumor activity .

- K562 Cells : Another derivative demonstrated remarkable inhibition against this leukemia cell line, showcasing its potential as a treatment option for hematological malignancies .

Synthesis and Derivative Development

The synthesis of 5-Ethynyl-1H-indazole-3-carboxylic acid and its derivatives involves various chemical reactions that enhance their biological activity.

3.1. Synthetic Methods

Recent advancements in synthetic methodologies have improved the efficiency and yield of producing this compound:

- Techniques using nitrosation and functionalization of indoles have been explored, yielding high-purity products suitable for biological evaluation .

- Optimized procedures allow for the direct access to functionalized indazoles, enhancing the library of available compounds for testing .

3.2. Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for developing more effective derivatives:

- Studies have identified specific substituents on the indazole ring that significantly influence antiproliferative potency against various cancer cell lines .

Mechanism of Action

The mechanism of action of 5-Ethynyl-1H-indazole-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Properties

The ethynyl substituent in 5-Ethynyl-1H-indazole-3-carboxylic acid contrasts with common substituents in analogs, such as halogens (Cl, F), methyl, nitro, or cyano groups. Key differences include:

- Electronic Effects :

- Electron-Withdrawing Groups (EWGs) : Chloro (e.g., 5-Chloro-1H-indazole-3-carboxylic acid, CAS 129295-32-5) and nitro (e.g., 6-Nitro-1H-indazole-3-carboxylic acid, CAS 885520-03-6) groups decrease electron density at the indazole core, enhancing acidity of the carboxylic acid .

- Electron-Donating Groups (EDGs) : Methyl (e.g., 5-Methyl-1H-indazole-3-carboxylic acid, CAS 1201-24-7) increases electron density, reducing acidity .

- Ethynyl : The sp-hybridized carbon in the ethynyl group exhibits intermediate electron-withdrawing character, balancing acidity and conjugation effects.

Physicochemical Properties

*Theoretical values inferred from structural analogs.

- Solubility: Ethynyl’s hydrophobicity may reduce aqueous solubility compared to polar substituents (e.g., nitro or cyano). However, it is more soluble than long-chain esters (e.g., isobutyl derivatives) .

- UV/Vis Absorbance: While λmax data for the target compound is unavailable, analogs like isobutyl derivatives absorb at 301 nm due to extended conjugation .

Stability and Reactivity

- Ethynyl’s triple bond may render the compound prone to oxidation or cycloaddition reactions, necessitating inert storage conditions. In contrast, chloro and methyl derivatives exhibit higher stability at room temperature .

- The carboxylic acid group in all analogs allows for salt formation or esterification, enhancing bioavailability .

Biological Activity

5-Ethynyl-1H-indazole-3-carboxylic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

5-Ethynyl-1H-indazole-3-carboxylic acid exhibits a range of biological activities, including:

- Anticancer Properties : It has shown potential in inhibiting the growth of various cancer cell lines.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

- Antimicrobial Activity : Preliminary studies suggest it could have efficacy against certain pathogens.

The mechanisms through which 5-Ethynyl-1H-indazole-3-carboxylic acid exerts its effects include:

- Inhibition of Kinases : The compound can inhibit specific kinases involved in cell signaling, which may affect cancer cell proliferation and survival.

- Modulation of Apoptosis : It influences apoptotic pathways by interacting with proteins such as Bcl-2 and p53, leading to increased apoptosis in cancer cells.

- Impact on Gene Expression : By binding to transcription factors, it can alter gene expression patterns related to cellular growth and differentiation.

Antitumor Activity

A study evaluated the antitumor activity of various indazole derivatives, including 5-Ethynyl-1H-indazole-3-carboxylic acid. The results indicated significant inhibitory effects on human cancer cell lines, particularly:

| Cell Line | IC50 (µM) | Selectivity (HEK-293) |

|---|---|---|

| K562 | 5.15 | 6.45 |

| A549 | Not specified | Not specified |

| PC-3 | Not specified | Not specified |

| Hep-G2 | Not specified | Not specified |

This data suggests that the compound has a promising selectivity for cancer cells over normal cells, which is critical for therapeutic applications .

Anti-inflammatory Effects

Research indicates that indazole derivatives can inhibit the oxidation of arachidonic acid via 5-lipoxygenase, a key enzyme in inflammatory pathways. This inhibition could lead to reduced production of pro-inflammatory mediators.

Dosage and Temporal Effects

The biological activity of 5-Ethynyl-1H-indazole-3-carboxylic acid varies with dosage:

- Lower Doses : Exhibited therapeutic effects such as tumor growth inhibition.

- Higher Doses : Associated with toxicity and adverse effects on vital organs.

Long-term exposure studies indicate that while the compound is stable under certain conditions, degradation over time may reduce its efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.